molecular formula C19H24N4O4 B442391 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B442391
M. Wt: 372.4g/mol
InChI Key: OLVBLYMOPKRKEG-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group and a 4,5-dimethoxy-2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from ethylenediamine and a suitable dihalide.

    Substitution with Pyridin-3-ylmethyl Group: Using a nucleophilic substitution reaction.

    Introduction of the 4,5-Dimethoxy-2-nitrobenzyl Group: This step might involve nitration followed by methoxylation of a benzyl precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Using nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological systems.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds might interact with:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine
  • 1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C19H24N4O4/c1-26-18-10-16(17(23(24)25)11-19(18)27-2)14-22-8-6-21(7-9-22)13-15-4-3-5-20-12-15/h3-5,10-12H,6-9,13-14H2,1-2H3

InChI Key

OLVBLYMOPKRKEG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CN=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CN=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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